molecular formula C22H27N3O B531350 7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine CAS No. 365565-36-2

7-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)imidazo[1,2-a]pyridine

Cat. No. B531350
Key on ui cas rn: 365565-36-2
M. Wt: 349.5 g/mol
InChI Key: HHZLKORDNNRTRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1ccn2cc(-c3ccc(OCCCCl)cc3)nc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:22]1[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1.[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[n:13][c:14]3[n:15]([cH:16][cH:17][c:18]([CH3:20])[cH:19]3)[cH:21]2)[cH:10][cH:11]1>>[CH2:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[n:13][c:14]3[n:15]([cH:16][cH:17][c:18]([CH3:20])[cH:19]3)[cH:21]2)[cH:10][cH:11]1)[N:25]1[CH2:24][CH2:23][CH2:22][CH2:27][CH2:26]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCNCC1
Name
Cc1ccn2cc(-c3ccc(OCCCCl)cc3)nc2c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccn2cc(-c3ccc(OCCCCl)cc3)nc2c1

Outcomes

Product
Name
Type
product
Smiles
Cc1ccn2cc(-c3ccc(OCCCN4CCCCC4)cc3)nc2c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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